meso-Butane-1,2,3,4-tetracarboxylic Dianhydride
CAS No.: 17309-39-6
Cat. No.: VC0095955
Molecular Formula: C8H6O6
Molecular Weight: 198.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17309-39-6 |
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Molecular Formula | C8H6O6 |
Molecular Weight | 198.13 |
IUPAC Name | (3S)-3-[(3R)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione |
Standard InChI | InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+ |
SMILES | C1C(C(=O)OC1=O)C2CC(=O)OC2=O |
Introduction
Chemical Structure and Properties
Structural Features
meso-Butane-1,2,3,4-tetracarboxylic dianhydride consists of a bicyclic framework composed of two fused tetrahydrofuran-2,5-dione rings. The meso configuration ensures symmetry, with the two anhydride groups positioned on adjacent carbons in a cis arrangement . Its molecular formula is C₈H₆O₆, with a molecular weight of 198.13 g/mol .
Property | Value | Source |
---|---|---|
Melting Point | 242–243.5°C | |
Boiling Point | 492.0 ± 45.0°C (predicted) | |
Density | 1.662 ± 0.06 g/cm³ (predicted) | |
Molecular Formula | C₈H₆O₆ | |
CAS Number | 17309-39-6 (primary), 4534-73-0 |
Note: CAS 4534-73-0 may refer to a related compound or an outdated identifier.
Synthesis and Production
Primary Synthesis Method
The compound is synthesized via dehydration of meso-butane-1,2,3,4-tetracarboxylic acid using acetic anhydride as a dehydrating agent. The reaction proceeds in 1,4-dioxane under nitrogen at 40°C for 3 hours, yielding 87.3% of the product .
Reaction Scheme:
Butadiene tetracarboxylic acid → meso-Butane-1,2,3,4-tetracarboxylic dianhydride
Conditions:
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Reagents: Acetic anhydride (1.08 kg per 1.03 kg acid)
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Solvent: 1,4-dioxane (4 kg per 1.03 kg acid)
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Temperature: 40°C
Alternative Methods
A secondary route involves nitric acid oxidation of tetrahydrophthalic anhydride, though this yields only 60–65% of the desired product . Industrial production often favors the acetic anhydride method due to higher efficiency and scalability .
Applications in Research and Industry
Polymer Chemistry
The compound serves as a monomer in synthesizing polyimides, polyesters, and crosslinked polymers. Its anhydride groups facilitate reactions with diamines or diols to form high-performance materials .
Crosslinking Agents
In analogy to its parent acid (BTCA), meso-Butane-1,2,3,4-tetracarboxylic dianhydride may act as a crosslinker in coatings, adhesives, or fiber-reinforced composites .
Organic Synthesis Intermediate
Its reactivity enables its use in synthesizing complex molecules, such as pharmaceutical intermediates or functionalized polymers.
Supplier | Purity | Price (USD) | Min. Order |
---|---|---|---|
Hebei Weibang Biotechnology | 99% | $0.00–0.00/kg | 1 kg |
Hebei Yanxi Chemical | 99% | $0.00/kg | 1 kg |
TCI America | >96.0% | $252–398.16 | 5–25 g |
Aladdin Scientific | >96.0% | $216.90 | 25 g |
Prices reflect data from 2024–2025 listings; actual costs may vary .
Research Gaps and Future Directions
While meso-Butane-1,2,3,4-tetracarboxylic dianhydride is well-characterized in synthesis and industrial applications, further studies are needed on:
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Toxicological Profile: Limited data on chronic exposure or environmental impact.
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Catalytic Modifications: Exploring catalysts to improve reaction yields.
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Advanced Materials: Developing novel polymers with tailored thermal or mechanical properties.
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